3-bromo-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
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Properties
IUPAC Name |
3-bromo-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3S/c1-12-6-7-16(8-13(12)2)24-19(17-10-28(26,27)11-18(17)23-24)22-20(25)14-4-3-5-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHKZVINPPTYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: What are the common synthetic pathways for preparing thieno[3,4-c]pyrazole derivatives like this compound?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the thieno[3,4-c]pyrazole core. Key steps include:
- Cyclocondensation : Reacting thiophene derivatives with hydrazines to form the pyrazole ring .
- Functionalization : Introducing substituents (e.g., 3,4-dimethylphenyl) via nucleophilic substitution or coupling reactions .
- Amide coupling : Attaching the benzamide moiety using reagents like EDCI/HOBt in DMF or THF .
Table 1 : Representative reaction conditions for similar compounds:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | Thiosemicarbazide, reflux in EtOH | 60–75 | |
| Bromination | NBS (N-bromosuccinimide), CCl₄, light | 45–55 | |
| Amide coupling | EDCI, DMF, rt, 12 h | 70–85 |
Advanced: How can reaction conditions be optimized to improve cyclization efficiency during synthesis?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization by stabilizing intermediates .
- Temperature control : Lowering reaction temperatures (0–5°C) reduces side reactions during bromination .
- Catalyst use : Transition metals (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl groups .
Methodological tip : Use in-situ FTIR or HPLC monitoring to track reaction progress and adjust conditions dynamically .
Advanced: How should researchers resolve contradictory bioactivity data in thieno[3,4-c]pyrazole derivatives?
Answer:
Contradictions often arise from structural variations or assay conditions. Mitigation approaches:
- Comparative SAR studies : Systematically vary substituents (e.g., Br vs. Cl) and correlate with activity .
- Assay standardization : Replicate studies under identical conditions (pH, temperature, cell lines) .
- Structural validation : Confirm compound purity via NMR (e.g., ¹H/¹³C) and HPLC (>98% purity) .
Basic: Which spectroscopic methods are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substituent positions .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., C₂₁H₁₉BrN₂O₃S₂) with <2 ppm error .
- X-ray crystallography : Resolves 3D structure and confirms dihedral angles between the thienopyrazole and benzamide moieties .
Advanced: How does the bromine substituent influence electronic properties and target binding?
Answer:
The bromine atom:
- Electron withdrawal : Enhances electrophilicity of the benzamide group, potentially improving interactions with nucleophilic residues in enzymes .
- Steric effects : May hinder binding in sterically constrained active sites compared to smaller substituents (e.g., Cl) .
Table 2 : Comparative substituent effects on IC₅₀ (hypothetical data based on ):
| Substituent | IC₅₀ (μM) | Target Enzyme |
|---|---|---|
| Br | 0.45 | Kinase X |
| Cl | 0.78 | Kinase X |
| CH₃ | 1.20 | Kinase X |
Advanced: What computational methods predict binding interactions with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Models interactions with enzyme active sites; validate with binding free energy calculations (ΔG) .
- DFT (Density Functional Theory) : Calculates electrostatic potential maps to identify reactive regions .
- MD (Molecular Dynamics) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Basic: What stability considerations are critical for long-term storage?
Answer:
- Storage conditions : Protect from light (due to bromine’s photosensitivity) at –20°C under argon .
- Degradation monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS to detect hydrolysis byproducts .
Advanced: How can SAR studies guide modifications to the benzamide moiety?
Answer:
- Substituent scanning : Replace the 3-bromo group with electron-donating (e.g., OCH₃) or bulky groups (e.g., tert-butyl) .
- Bioisosteric replacement : Swap the benzamide for sulfonamide to modulate solubility and binding .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs using crystallographic data from related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
